9-Ethyl-3-nitrocarbazole
Overview
Description
9-Ethyl-3-nitrocarbazole is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, which is known for its excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . The compound has a molecular formula of C₁₄H₁₂N₂O₂ and a molecular weight of 240.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Ethyl-3-nitrocarbazole can be synthesized from 9-ethyl carbazole via nitration. The process involves adding N-ethyl carbazole, a phenyl compound, a penetrating agent, and water into a three-neck flask. Nitric acid is then added dropwise while maintaining the reaction temperature between 25-35°C. The reaction typically lasts for 2-5 hours .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9-Ethyl-3-nitrocarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids.
Major Products Formed:
Oxidation: Various oxidation products depending on the reaction conditions.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
9-Ethyl-3-nitrocarbazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other carbazole derivatives.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Studied for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of optoelectronic devices, such as organic LEDs and photovoltaic cells
Mechanism of Action
The mechanism of action of 9-Ethyl-3-nitrocarbazole involves its interaction with specific molecular targets and pathways. For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has been shown to exert antitumor effects by reactivating the p53 pathway in melanoma cells. This leads to increased apoptosis and reduced cell proliferation . Similar mechanisms may be involved for this compound, although further research is needed to confirm this.
Comparison with Similar Compounds
9-Ethylcarbazole: Used as a plasticizer in guest-host polymers.
3-Nitrocarbazole: Another nitro-substituted carbazole derivative with similar chemical properties.
9H-Carbazole: The parent compound with a wide range of applications in optoelectronics and materials science
Uniqueness: 9-Ethyl-3-nitrocarbazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its nitro group enhances its reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
9-ethyl-3-nitrocarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-15-13-6-4-3-5-11(13)12-9-10(16(17)18)7-8-14(12)15/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONHLSYSHMRRGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044995 | |
Record name | 9-Ethyl-3-nitro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-20-4 | |
Record name | 9-Ethyl-3-nitro-9H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Ethyl-3-nitro-9H-carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Ethyl-3-nitrocarbazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Carbazole, 9-ethyl-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Ethyl-3-nitro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-ethyl-3-nitro-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 9-ETHYL-3-NITRO-9H-CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00X39KP0AS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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